molecular formula C16H16BrNO3 B14944644 2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-

2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)-

Cat. No.: B14944644
M. Wt: 350.21 g/mol
InChI Key: MIWRWCGZXLBYGC-UHFFFAOYSA-N
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Description

2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- is a heterocyclic compound that belongs to the pyranone family. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a bromophenyl group, an amino group, a methyl group, and an oxobutyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through the cyclization of appropriate precursors such as 2,4-pentadienoic acid derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Amination: The amino group is introduced through an amination reaction, often using an amine source such as aniline.

    Alkylation: The methyl and oxobutyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- involves its interaction with specific molecular targets. The bromophenyl and amino groups are key functional groups that interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-2-one: A simpler analog without the bromophenyl, amino, methyl, and oxobutyl substituents.

    4-Bromophenylamine: Contains the bromophenyl and amino groups but lacks the pyranone ring.

    6-Methyl-2H-Pyran-2-one: Contains the methyl group and pyranone ring but lacks the bromophenyl, amino, and oxobutyl groups.

Uniqueness

2H-Pyran-2-one, 4-[(4-bromophenyl)amino]-6-methyl-3-(1-oxobutyl)- is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

IUPAC Name

4-(4-bromoanilino)-3-butanoyl-6-methylpyran-2-one

InChI

InChI=1S/C16H16BrNO3/c1-3-4-14(19)15-13(9-10(2)21-16(15)20)18-12-7-5-11(17)6-8-12/h5-9,18H,3-4H2,1-2H3

InChI Key

MIWRWCGZXLBYGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)Br

Origin of Product

United States

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